DMT-dA(PAc) Phosphoramidite

描述

属性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFZOANRLMUCW-SDNJGBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DMT-dA(PAc) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DMT-dA(PAc) Phosphoramidite (B1245037), a critical building block in solid-phase oligonucleotide synthesis. It details the chemical properties, applications, and the distinct advantages conferred by the phenoxyacetyl (PAc) protecting group for the exocyclic amine of deoxyadenosine (B7792050). This guide offers a comparative analysis of deprotection conditions, a detailed experimental protocol for oligonucleotide synthesis, and an exploration of the role of oligonucleotides synthesized with this phosphoramidite in modulating the STIMULATOR of Interferon Genes (STING) signaling pathway. The information is presented to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology.

Introduction to DMT-dA(PAc) Phosphoramidite

This compound, with the full chemical name 5'-O-(4,4'-dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified deoxyadenosine phosphoramidite used in the automated chemical synthesis of DNA oligonucleotides.[1][2][3] Phosphoramidite chemistry is the gold-standard method for oligonucleotide synthesis, enabling the efficient and sequential addition of nucleotide bases to a growing chain on a solid support.[4][]

The key feature of this phosphoramidite is the use of a phenoxyacetyl (PAc) group to protect the exocyclic N6 amine of the adenine (B156593) base. This protection is crucial to prevent unwanted side reactions during the synthesis cycle.[6] The PAc group is classified as a "mild" protecting group, meaning it can be removed under significantly gentler basic conditions compared to standard protecting groups like benzoyl (Bz) or isobutyryl (iBu).[7] This property is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by harsh deprotection conditions.[8]

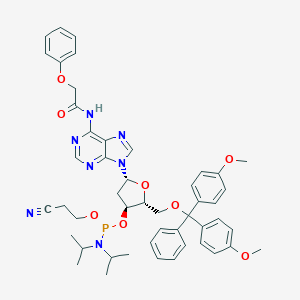

Chemical Structure

The chemical structure of this compound is presented below. The key components are the 5'-dimethoxytrityl (DMT) group for protecting the 5'-hydroxyl, the phenoxyacetyl (PAc) group protecting the N6-amine of adenine, and the 3'-phosphoramidite moiety which enables coupling to the growing oligonucleotide chain.

Caption: Chemical Structure of this compound.

Quantitative Data

The performance of phosphoramidites in oligonucleotide synthesis is critical for obtaining high-quality products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₈H₅₄N₇O₈P | [3] |

| Molecular Weight | 888.0 g/mol | [3] |

| Purity | ≥98% | [9] |

| Appearance | White to off-white powder | [3] |

| Storage | -20°C, under inert gas | [10] |

Table 2: Performance in Oligonucleotide Synthesis

| Parameter | Value/Condition | Significance | Reference |

| Coupling Efficiency | >99% (under anhydrous conditions) | High coupling efficiency is essential for the synthesis of long, high-purity oligonucleotides. While direct comparative data for PAc vs. Bz is not readily available, >99% is the industry standard for all phosphoramidites. | [4][11] |

| Deprotection Conditions | Mild: 0.05 M Potassium Carbonate in Methanol, Room Temperature, 4-17 hours | Allows for the deprotection of oligonucleotides with sensitive modifications. | [8] |

| Standard: Concentrated Ammonium (B1175870) Hydroxide, Room Temperature, 2 hours | Faster than standard Bz deprotection, which requires heating. | [12] | |

| Ultra-fast: Ammonium Hydroxide/Methylamine (AMA), 65°C, 10 minutes | Rapid deprotection for high-throughput synthesis. | [1] |

Table 3: Comparative Deprotection Times of Exocyclic Amine Protecting Groups

This table provides a comparison of the deprotection times for various protecting groups under different conditions. The lability of the PAc group under mild conditions is a key advantage.

| Protecting Group | Reagent | Temperature | Time | Reference |

| Phenoxyacetyl (PAc) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4-17 hours | [8] |

| Conc. NH₄OH | Room Temp. | 2 hours | [12] | |

| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 10 minutes | [1] | |

| Benzoyl (Bz) | Conc. NH₄OH | 55°C | 8-12 hours | |

| Acetyl (Ac) | Conc. NH₄OH | 55°C | 8-12 hours | [6] |

| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 5 minutes | [1] | |

| iso-Butyryl (iBu) | Conc. NH₄OH | 55°C | 8-12 hours | [13] |

Experimental Protocols

The following is a detailed protocol for the use of this compound in solid-phase oligonucleotide synthesis on an automated synthesizer.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane (B109758) (DCM).

-

Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solution: Anhydrous acetonitrile.

Solid-Phase Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

-

Detritylation (DMT Removal): The Deblocking Solution is passed through the synthesis column for 60-90 seconds to remove the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside, exposing a free hydroxyl group for the next coupling step. The column is then washed with anhydrous acetonitrile.

-

Coupling: The this compound solution and the Activator solution are delivered simultaneously to the column. The coupling reaction, which forms a phosphite triester linkage, proceeds for 30-180 seconds.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), Capping Solutions A and B are delivered to the column to acetylate any free 5'-hydroxyl groups.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester by the addition of the Oxidizing Solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile. This completes one cycle.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Mild Deprotection:

-

Standard Deprotection:

-

Transfer the solid support to a vial.

-

Add 1 mL of concentrated ammonium hydroxide.

-

Incubate at room temperature for 2 hours.[12]

-

Evaporate the ammonia (B1221849) and resuspend the oligonucleotide in water for purification.

-

Application in STING Pathway Activation

Oligonucleotides, particularly cyclic dinucleotides (CDNs), are crucial for studying and activating the STING (STimulator of INterferon Genes) pathway, a key component of the innate immune system.[14] The STING pathway is responsible for detecting cytosolic DNA, a sign of viral or bacterial infection, and initiating an immune response through the production of type I interferons.[15]

Synthetic CDNs, which can be synthesized using phosphoramidite chemistry with building blocks like this compound, are potent STING agonists.[16] These synthetic agonists are valuable tools for research into autoimmune diseases, cancer immunotherapy, and vaccine development.

The STING Signaling Pathway

The activation of the STING pathway by a cyclic dinucleotide is a multi-step process:

Caption: Activation of the STING signaling pathway by cytosolic DNA and cyclic dinucleotides.

-

Detection of Cytosolic DNA: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA in the cytosol.[17]

-

cGAMP Synthesis: Upon binding DNA, cGAS synthesizes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[17]

-

STING Activation: cGAMP binds to STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization.[15]

-

Translocation: The activated STING oligomers translocate from the ER to the Golgi apparatus.[18]

-

TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates the kinase TBK1.[14]

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor IRF3.[16]

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of genes encoding type I interferons and other pro-inflammatory cytokines.[14]

Conclusion

This compound is a valuable reagent for the synthesis of oligonucleotides, particularly those containing sensitive modifications. Its primary advantage lies in the lability of the phenoxyacetyl protecting group, which allows for mild deprotection conditions, thereby preserving the integrity of delicate chemical moieties. The use of oligonucleotides synthesized with this phosphoramidite as probes and agonists for the STING pathway highlights its importance in immunology and drug discovery research. This guide provides the essential technical information for the effective utilization of this compound in the modern research laboratory.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 5'-O-(4,4'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2'-DEOXYADENOSINE-3'-(2-CYANOETHYL-N,N-DIISOPROPYL)PHOSPHORAMIDITE | 110543-74-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. eu.idtdna.com [eu.idtdna.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. caymanchem.com [caymanchem.com]

- 10. 5'-O-DMTr-2'-O-Me-N6-Me-adenosine 3'-CED phosphoramidite, 2348385-04-4 | BroadPharm [broadpharm.com]

- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 12. glenresearch.com [glenresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

DMT-dA(PAc) Phosphoramidite chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N⁶-phenoxyacetyl-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-dA(PAc) Phosphoramidite. It is a crucial building block in the chemical synthesis of oligonucleotides, offering specific advantages due to its unique protecting group strategy. This document details its chemical structure, properties, and its application in solid-phase oligonucleotide synthesis, including experimental protocols and logical workflows.

Core Concepts: The Role of Protecting Groups in Oligonucleotide Synthesis

The efficiency and fidelity of oligonucleotide synthesis rely on a strategic series of chemical reactions where protecting groups play a pivotal role. This compound is a prime example of this strategy, incorporating three key protecting groups:

-

The 5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyadenosine (B7792050) nucleoside. Its bulky nature prevents unwanted side reactions during the phosphoramidite coupling step. A key feature of the DMT group is its ready cleavage under mild acidic conditions, which allows for the stepwise, directional synthesis of the oligonucleotide in the 3' to 5' direction. The release of the DMT cation, which is a vibrant orange color, also serves as a real-time indicator of coupling efficiency.

-

The N⁶-Phenoxyacetyl (PAc) group: This group protects the exocyclic amine of the adenine (B156593) base. The PAc group is classified as a "mild" protecting group, meaning it can be removed under gentler basic conditions compared to more traditional protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would be degraded by harsh deprotection conditions.

-

The 2-Cyanoethyl group: This base-labile group protects the phosphorus atom of the phosphoramidite moiety. It is removed at the end of the synthesis during the final deprotection step.

Chemical Structure and Properties

This compound is a complex organic molecule designed for optimal performance in automated solid-phase oligonucleotide synthesizers.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₈H₅₄N₇O₈P[1][2][3] |

| Molecular Weight | 887.96 g/mol [3] |

| CAS Number | 110543-74-3[1][2][3] |

| Appearance | White to off-white solid |

| Purity | ≥97%[1] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Acetonitrile. Sparingly soluble in Ethanol (1-10 mg/mL).[2] |

| Storage Conditions | -20°C, protect from light.[1][2][4] |

Application in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method, the gold standard for the chemical synthesis of DNA and RNA. The synthesis is a cyclical process performed on an automated synthesizer, with each cycle resulting in the addition of one nucleotide to the growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

References

The Role of DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N6-phenoxyacetyl-5'-O-dimethoxytrityl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) phosphoramidite (B1245037), a critical building block in the chemical synthesis of oligonucleotides. We will delve into the intricacies of the phosphoramidite chemistry, highlighting the pivotal role of the dimethoxytrityl (DMT) and phenoxyacetyl (PAc) protecting groups. This guide will provide quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to offer a comprehensive resource for professionals in the field.

The Phosphoramidite Method: The Gold Standard of Oligonucleotide Synthesis

The automated solid-phase phosphoramidite method is the universally accepted standard for the chemical synthesis of DNA and RNA oligonucleotides. This elegant and highly efficient chemistry allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in a cyclical fashion, with each cycle comprising four key chemical reactions: detritylation, coupling, capping, and oxidation.

DMT-dA(PAc) phosphoramidite is a specialized monomer used for the incorporation of deoxyadenosine (B7792050) (dA) residues into the growing oligonucleotide chain. It is comprised of four key components:

-

Deoxyadenosine: The core nucleoside.

-

5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group for the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, and the released trityl cation provides a real-time measure of coupling efficiency.

-

N6-Phenoxyacetyl (PAc) group: A base-labile protecting group for the exocyclic amine of the adenine (B156593) base. This group prevents unwanted side reactions during the synthesis cycle and is removed during the final deprotection step. The PAc group is notable for its lability under milder basic conditions compared to the more traditional benzoyl (Bz) group.

-

3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The Four-Step Synthesis Cycle: A Detailed Mechanism

The synthesis of an oligonucleotide using this compound, and other phosphoramidite monomers, is a meticulously orchestrated sequence of chemical transformations.

Step 1: Detritylation

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain). This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). The removal of the DMT group exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction. The released dimethoxytrityl cation is brightly colored, and its absorbance can be measured to monitor the efficiency of the previous coupling step.

Step 2: Coupling

The core chain-elongation reaction involves the coupling of the this compound to the free 5'-hydroxyl group of the support-bound nucleoside. The phosphoramidite is first activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). This protonates the diisopropylamino group, converting it into a good leaving group. The free 5'-hydroxyl of the growing chain then attacks the activated phosphorus atom, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.

Step 3: Capping

To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in the formation of deletion mutants (n-1 sequences), a capping step is performed. This is achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI). This renders the unreacted chains inert to further extension.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

The Advantage of the Phenoxyacetyl (PAc) Protecting Group

The choice of the protecting group for the exocyclic amine of the nucleobases is crucial, as it must be stable throughout the synthesis cycle but readily removable at the end. The phenoxyacetyl (PAc) group on this compound offers a significant advantage over the more traditional benzoyl (Bz) group. The PAc group is more labile and can be removed under milder basic conditions. This is particularly important for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by the harsh conditions required to remove the Bz group.

Deprotection Kinetics

The rate of deprotection is a critical parameter in oligonucleotide synthesis. The use of the PAc group allows for significantly faster and milder deprotection protocols.

| Protecting Group | Reagent | Temperature | Half-life (t½) | Reference |

| dA(PAc) | 2.0 M Ethanolic Ammonia | Room Temperature | 18 min | [1] |

| dA(Bz) | 2.0 M Ethanolic Ammonia | Room Temperature | >2 h (<5% cleavage) | [1] |

| dA(PAc) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 3 min | [1] |

| dA(Bz) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | >120 min (~20% cleavage) | [1] |

Table 1: Comparative deprotection kinetics of Phenoxyacetyl (PAc) and Benzoyl (Bz) protecting groups on deoxyadenosine.

Coupling Efficiency: The Key to High-Fidelity Synthesis

The cumulative effect of even small inefficiencies in coupling can significantly reduce the yield of the desired full-length product (FLP).

| Coupling Efficiency per Step | Yield of a 20-mer Oligonucleotide | Yield of a 50-mer Oligonucleotide | Yield of a 100-mer Oligonucleotide |

| 98.0% | 66.8% | 36.4% | 13.3% |

| 99.0% | 82.6% | 60.5% | 36.6% |

| 99.5% | 90.8% | 77.9% | 60.6% |

| 99.8% | 96.1% | 90.5% | 81.9% |

Table 2: Theoretical yield of full-length oligonucleotide based on coupling efficiency per cycle.

Experimental Protocols

The following is a generalized, detailed protocol for a single cycle of solid-phase oligonucleotide synthesis using this compound on an automated DNA synthesizer. Reagent concentrations and reaction times may need to be optimized based on the specific synthesizer and the scale of the synthesis.

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

This compound: 0.1 M in anhydrous acetonitrile.

-

Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Capping Solution A: Acetic anhydride/Tetrahydrofuran/Lutidine (10:80:10 v/v/v).

-

Capping Solution B: 16% N-Methylimidazole in Tetrahydrofuran (THF).

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

-

Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle Protocol:

| Step | Operation | Reagent/Solvent | Time |

| 1 | Wash | Anhydrous Acetonitrile | 30 s |

| 2 | Detritylation | 3% TCA in DCM | 60 s |

| 3 | Wash | Anhydrous Acetonitrile | 60 s |

| 4 | Coupling | 0.1 M this compound + 0.45 M ETT | 45 s |

| 5 | Wash | Anhydrous Acetonitrile | 30 s |

| 6 | Capping | Capping Solution A + Capping Solution B | 30 s |

| 7 | Wash | Anhydrous Acetonitrile | 30 s |

| 8 | Oxidation | 0.02 M Iodine Solution | 30 s |

| 9 | Wash | Anhydrous Acetonitrile | 60 s |

Table 3: A typical protocol for one cycle of automated solid-phase oligonucleotide synthesis.

Final Cleavage and Deprotection:

-

After the final synthesis cycle, the solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) (28-30%) at room temperature for 1-2 hours or at 55°C for 30-60 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the PAc protecting group from the adenine bases.

-

The solution containing the crude oligonucleotide is collected.

-

The solvent is evaporated, and the resulting oligonucleotide can be purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Caption: A generalized experimental workflow for automated oligonucleotide synthesis.

Caption: Simplified mechanism of phenoxyacetyl (PAc) group removal by ammonia.

Conclusion

This compound is an essential reagent in modern oligonucleotide synthesis, offering a reliable method for the incorporation of deoxyadenosine with the significant advantage of mild deprotection conditions. This feature is indispensable for the synthesis of complex and sensitive modified oligonucleotides, which are increasingly important in research, diagnostics, and therapeutics. A thorough understanding of its mechanism of action, coupled with optimized protocols and a focus on maximizing coupling efficiency, will continue to enable the production of high-fidelity oligonucleotides for a wide array of applications.

References

The Gatekeepers of DNA Synthesis: An In-depth Technical Guide to the Roles of DMT and PAc Protecting Groups

For Immediate Release

In the intricate world of oligonucleotide synthesis, precision and control are paramount. The ability to construct specific sequences of DNA and RNA underpins a vast array of research, diagnostic, and therapeutic applications. This technical guide delves into the core of solid-phase phosphoramidite (B1245037) chemistry, focusing on the indispensable roles of two key protecting groups: the 5'-hydroxyl guardian, Dimethoxytrityl (DMT), and the labile base protector, Phenoxyacetyl (PAc). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and visual representations of the critical chemical processes.

The Cornerstone of Directionality: The DMT Group

The 4,4'-dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group that is universally employed to shield the 5'-hydroxyl group of the nucleoside phosphoramidite.[1][2] Its primary function is to enforce the 3' to 5' directionality of oligonucleotide synthesis.[3][4] By blocking the 5'-hydroxyl, the DMT group prevents self-polymerization of the phosphoramidite monomers and ensures that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[5][6]

The selection of the DMT group is predicated on a trifecta of advantageous properties:

-

Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[7][8]

-

Steric Hindrance: Its considerable size provides excellent steric protection for the 5'-hydroxyl, preventing unwanted side reactions.[9]

-

Real-time Monitoring: Upon cleavage, the DMT group forms a stable, intensely orange-colored dimethoxytrityl cation (DMT+).[2][5] This cation has a strong absorbance at approximately 495 nm, which allows for the real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[5][8] A consistent and high yield of the DMT cation is indicative of a successful synthesis.

Facilitating Gentle Deprotection: The PAc Group

While the DMT group protects the sugar moiety, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) must also be protected to prevent undesired reactions during synthesis. Traditional protecting groups, such as benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine, are robust but require harsh conditions for their removal, typically prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[10]

The Phenoxyacetyl (PAc) group, particularly for the protection of adenine (Pac-dA), offers a milder alternative.[4][11] PAc is classified as a labile protecting group, meaning it can be removed under significantly gentler conditions.[4] This is particularly crucial when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by harsh deprotection methods.[11][12] The use of PAc and other "UltraMILD" protecting groups (e.g., acetyl for dC and isopropyl-phenoxyacetyl for dG) allows for deprotection with reagents like potassium carbonate in methanol (B129727) at room temperature or with ammonium hydroxide for a much shorter duration.[12][13]

The primary advantage of the PAc group lies in its increased lability compared to traditional protecting groups, which minimizes the risk of damage to the synthesized oligonucleotide and any incorporated sensitive molecules.

The Symphony of Synthesis: A Step-by-Step Workflow

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT and base protecting groups play critical roles throughout this process.

References

- 1. scilit.com [scilit.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. glenresearch.com [glenresearch.com]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has revolutionized molecular biology, diagnostics, and the development of novel therapeutics. At the heart of this capability lies the phosphoramidite (B1245037) method, a robust and highly efficient chemical strategy for the solid-phase synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to empower researchers in their applications of synthetic oligonucleotides.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA, prized for its high coupling efficiency and amenability to automation.[1][2] The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the sequential addition of nucleotide monomers to a growing chain without the need for purification after each step.[3][4] The synthesis proceeds in the 3' to 5' direction, opposite to the enzymatic synthesis in biological systems.[4][5]

The success of the phosphoramidite method hinges on the use of nucleoside phosphoramidites, which are modified nucleosides with key protecting groups. These protecting groups prevent unwanted side reactions at reactive hydroxyl and amino groups, ensuring the specific and controlled formation of the desired oligonucleotide sequence.[1][6]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclic process, with each cycle consisting of four key chemical reactions that result in the addition of a single nucleotide to the growing chain.[7] The cycle is repeated until the desired sequence is assembled.

The Four Steps of the Synthesis Cycle:

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide attached to the solid support.[5] This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[1][3] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[8]

-

Coupling: The next phosphoramidite monomer, which has been activated by an acidic azole catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), is added to the reaction.[1][] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[4][] This reaction is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[6][10]

-

Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[1][7] This is achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI).[8][11] The resulting acetylated chains are inert and will not participate in subsequent coupling steps.[7]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester.[7][11] This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[1][2]

This four-step cycle is then repeated to add the next nucleotide to the sequence.

Protecting Groups in Phosphoramidite Chemistry

The strategic use of protecting groups is fundamental to the success of phosphoramidite synthesis. These groups temporarily block reactive functional groups on the nucleobase, the sugar moiety, and the phosphate (B84403) backbone, thereby directing the chemical reactions to the desired sites.[12][13]

Summary of Protecting Groups

The choice of protecting groups is critical and depends on the desired final oligonucleotide and its intended application. Standard protecting groups are robust, while mild and ultramild protecting groups are used for the synthesis of oligonucleotides containing sensitive modifications.

| Functional Group Protected | Standard Protecting Group | Mild/Ultramild Protecting Group | Deprotection Conditions (Standard) | Deprotection Conditions (Mild/Ultramild) |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Dimethoxytrityl (DMT) | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM |

| Exocyclic Amine (Adenine) | Benzoyl (Bz) | Phenoxyacetyl (Pac), Acetyl (Ac) | Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C, 5 hours[8] | 0.05 M Potassium Carbonate in Methanol (B129727); or Ammonium hydroxide/40% Methylamine (B109427) (AMA) at room temperature[8][14] |

| Exocyclic Amine (Cytosine) | Benzoyl (Bz) | Acetyl (Ac) | Concentrated Ammonium Hydroxide, 55°C, 5 hours[8] | 0.05 M Potassium Carbonate in Methanol; or Ammonium hydroxide/40% Methylamine (AMA) at room temperature[8][14] |

| Exocyclic Amine (Guanine) | Isobutyryl (iBu) | dimethylformamidine (dmf), tert-butylphenoxyacetyl (tBPAC) | Concentrated Ammonium Hydroxide, 55°C, 5 hours[8] | 0.05 M Potassium Carbonate in Methanol; or Ammonium hydroxide/40% Methylamine (AMA) at room temperature[8][14] |

| Phosphate | 2-Cyanoethyl (CE) | 2-Cyanoethyl (CE) | Concentrated Ammonium Hydroxide, room temperature, 1 hour[8] | Concentrated Ammonium Hydroxide, room temperature, 1 hour[8] |

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle, particularly the coupling step, directly impacts the overall yield and purity of the final oligonucleotide product.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | 98.5% - 99.5%[10][15] | A small decrease in coupling efficiency significantly reduces the yield of the full-length product, especially for longer oligonucleotides. For example, for a 70-mer, a coupling efficiency of 99% results in a theoretical yield of 50%, while a 98% efficiency drops the yield to 25%.[16] |

| Phosphoramidite Concentration | 0.02 - 0.2 M in acetonitrile[1] | Higher concentrations can improve coupling efficiency, especially for longer oligonucleotides.[7] |

| Activator Concentration | 0.2 - 0.7 M in acetonitrile[1] | Sufficient activator concentration is crucial for the efficient protonation and activation of the phosphoramidite monomer. |

| Molar Excess of Phosphoramidite | 5- to 20-fold over solid support[1][2] | A significant molar excess drives the coupling reaction to completion, maximizing the coupling efficiency. |

| Molar Excess of Activator | 20-fold over solid support[2] | Ensures complete activation of the phosphoramidite. |

Detailed Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method on an automated synthesizer. Timings and volumes may need to be optimized based on the specific synthesizer, solid support, and scale of synthesis.

Synthesis Cycle Protocol

| Step | Reagent/Solvent | Typical Time | Purpose |

| Wash | Anhydrous Acetonitrile | 30 s | Removes residual reagents from the previous step. |

| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 50 s | Removes the 5'-DMT protecting group.[8] |

| Wash | Anhydrous Acetonitrile | 30 s | Removes the acid and the cleaved DMT group. |

| 2. Coupling | 0.1 M Phosphoramidite and 0.45 M Activator (e.g., ETT) in Acetonitrile | 30 s - 10 min | Couples the activated phosphoramidite to the growing oligonucleotide chain.[2] |

| Wash | Anhydrous Acetonitrile | 30 s | Removes unreacted phosphoramidite and activator. |

| 3. Capping | Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF | 20 s | Acetylates unreacted 5'-hydroxyl groups.[8] |

| Wash | Anhydrous Acetonitrile | 30 s | Removes capping reagents. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 s | Oxidizes the phosphite triester to a stable phosphotriester.[2] |

| Wash | Anhydrous Acetonitrile | 30 s | Removes the oxidation reagent. |

Post-Synthesis Cleavage and Deprotection Protocol

-

Cleavage from Solid Support:

-

Base and Phosphate Deprotection (Standard):

-

Mild/Ultramild Deprotection:

-

For sensitive oligonucleotides, alternative deprotection strategies are employed to prevent degradation.

-

AMA Deprotection: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can be used for rapid deprotection (e.g., 10 minutes at 65°C).[2] This requires the use of acetyl-protected dC.[17]

-

Potassium Carbonate in Methanol: For extremely sensitive modifications, deprotection can be carried out with 0.05 M potassium carbonate in methanol at room temperature.[14] This necessitates the use of ultramild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[14]

-

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, the intricacies of the synthesis cycle, and the critical role of protecting groups is essential for the successful production of high-quality synthetic nucleic acids. By leveraging the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can optimize their synthesis strategies and advance their scientific endeavors.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. youdobio.com [youdobio.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. twistbioscience.com [twistbioscience.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. atdbio.com [atdbio.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. biotage.com [biotage.com]

- 12. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]

- 13. journalirjpac.com [journalirjpac.com]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 17. glenresearch.com [glenresearch.com]

Technical Guide: DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) Phosphoramidite (B1245037). It is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, a detailed experimental protocol for its use, and a visual representation of the synthesis process.

Core Chemical Properties

DMT-dA(PAc) Phosphoramidite is a crucial building block in the automated solid-phase synthesis of DNA.[1] The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during the coupling reaction, while the phenoxyacetyl (PAc) group protects the exocyclic amine of the adenine (B156593) base. The phosphoramidite moiety at the 3' position enables the sequential addition of nucleotides to the growing oligonucleotide chain.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 110543-74-3[2][3][4] |

| Molecular Formula | C₄₈H₅₄N₇O₈P[2][3][4] |

| Molecular Weight | 887.96 g/mol [2] |

| Alternate Molecular Weight | 888.0 g/mol [3][4] |

| Purity | ≥97-98%[2][3][4] |

| Appearance | White Powder |

| Storage Conditions | -20°C[3][4] |

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following protocol details the standard phosphoramidite method for incorporating this compound into a synthetic oligonucleotide sequence using an automated DNA synthesizer. This process is cyclical, with each cycle adding one nucleotide.[5]

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the initial nucleoside.

-

Phosphoramidites: this compound and other required DMT-protected deoxynucleoside phosphoramidites (e.g., dC, dG, T) dissolved in anhydrous acetonitrile (B52724).

-

Activator: A weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.

-

Deblocking (Detritylation) Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.

-

Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

-

Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Cleavage and Deprotection Reagent: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

-

Anhydrous acetonitrile for washing steps.

Methodology:

The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each nucleotide addition:

-

Step 1: Detritylation (Deblocking)

-

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[1]

-

The deblocking reagent (e.g., 3% TCA in dichloromethane) is passed through the synthesis column.[4]

-

The resulting orange-colored DMT cation is washed away with anhydrous acetonitrile. The intensity of this color can be measured to determine the efficiency of the previous coupling step.[2]

-

This step exposes a free 5'-hydroxyl group on the support-bound nucleoside, making it available for the next coupling reaction.

-

-

Step 2: Coupling

-

The this compound and the activator are simultaneously delivered to the synthesis column.[5]

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[2]

-

This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[6] This reaction is rapid and is driven to completion by using a large excess of the phosphoramidite and activator.

-

-

Step 3: Capping

-

To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.[4]

-

A mixture of capping reagents (acetic anhydride and N-methylimidazole) is introduced to acetylate these free hydroxyls, rendering them unreactive in subsequent cycles.[2][4]

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester.[6]

-

An oxidizing solution, typically iodine in the presence of water and a weak base, is passed through the column.[6] This converts the P(III) species to a P(V) phosphate, stabilizing the DNA backbone.

-

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated aqueous ammonia.[5]

-

This same reagent also removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases (including the phenoxyacetyl group on adenine).

-

The fully deprotected oligonucleotide is then recovered and purified, typically by HPLC or PAGE.

Visualization of the Synthesis Cycle

The following diagram illustrates the logical flow of the phosphoramidite synthesis cycle.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. atdbio.com [atdbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Unlocking Precision in Oligonucleotide Synthesis: A Technical Guide to DMT-dA(PAc) Phosphoramidite

For Immediate Release

In the intricate world of DNA and RNA synthesis, the choice of building blocks is paramount to achieving high-fidelity oligonucleotides for research, diagnostics, and therapeutic development. This technical guide delves into the core features of 5'-O-Dimethoxytrityl-N6-(phenoxyacetyl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) Phosphoramidite (B1245037). This vital reagent offers distinct advantages in solid-phase oligonucleotide synthesis, particularly through its unique protecting group strategy, which allows for mild deprotection conditions, safeguarding the integrity of complex and modified oligonucleotides.

Core Features and Chemical Properties

DMT-dA(PAc) Phosphoramidite is a modified deoxyadenosine (B7792050) building block designed for automated DNA and RNA synthesis.[1] Its structure is characterized by three key protective groups: a 5'-hydroxyl dimethoxytrityl (DMT) group for selective, acid-labile deprotection during the synthesis cycle; a phenoxyacetyl (PAc) group protecting the exocyclic amine of the adenine (B156593) base, which can be removed under mild basic conditions; and a 3'-phosphoramidite moiety with a cyanoethyl protecting group that enables the sequential addition of nucleotides.[2][3]

The phenoxyacetyl protecting group is a cornerstone of this phosphoramidite's utility. Unlike the more traditional benzoyl (Bz) group, the PAc group is more labile and can be removed under gentler basic conditions.[2] This feature is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or dyes that would be degraded by harsh deprotection reagents like concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

Quantitative Data Summary

The performance of this compound is critical for its application in high-quality oligonucleotide manufacturing. While specific coupling efficiency data for this particular phosphoramidite is not extensively published, the phosphoramidite method is renowned for its high coupling efficiencies, typically exceeding 99%.[4][5] The overall yield of full-length oligonucleotides is a direct function of this stepwise efficiency.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₈H₅₄N₇O₈P | [6] |

| Molecular Weight | 887.96 g/mol | [6] |

| CAS Number | 110543-74-3 | [6] |

| Appearance | White to off-white powder | - |

| Purity | ≥98% | [6] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | - |

| Storage Conditions | -20°C, under inert atmosphere | [6] |

Table 2: Deprotection Conditions for PAc-Protected Adenosine

| Reagent | Temperature | Duration | Efficacy | Reference |

| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Complete removal of PAc group | [1] |

| 30% Ammonium Hydroxide | Room Temperature | 2 hours | Complete removal of PAc group | [1] |

| 29% Ammonia (B1221849) | Room Temperature | < 4 hours | Complete removal of PAc group | [2] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single cycle in automated solid-phase oligonucleotide synthesis using this compound.

1. Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing a free 5'-hydroxyl group. The orange-colored DMT cation released can be monitored spectrophotometrically to assess coupling efficiency in real-time.[7]

-

Washes: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

2. Coupling:

-

Reagents:

-

0.1 M solution of this compound in anhydrous acetonitrile.

-

0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

-

Duration: Typically 30-180 seconds.

3. Capping:

-

Reagents:

-

Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).

-

Capping Reagent B (e.g., N-Methylimidazole/THF).

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This prevents them from participating in subsequent coupling cycles, which would result in the formation of oligonucleotides with internal deletions (n-1 sequences).

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, completing the nucleotide addition cycle.

-

Washes: The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support:

-

Reagent: Concentrated ammonium hydroxide or other suitable cleavage reagent.

-

Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with the cleavage reagent.

2. Base and Phosphate Deprotection (Mild Conditions):

-

Reagent: 0.05 M Potassium Carbonate in Methanol.

-

Procedure: The solution containing the cleaved oligonucleotide is incubated at room temperature for 4 hours. This removes the phenoxyacetyl (PAc) protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[1]

-

Alternative Mild Deprotection: Incubation with 30% ammonium hydroxide at room temperature for 2 hours.[1]

3. Final Work-up:

-

The deprotected oligonucleotide is typically desalted using techniques such as ethanol (B145695) precipitation or gel filtration, followed by purification, commonly by High-Performance Liquid Chromatography (HPLC).

Visualizations

Application in STING Agonist Synthesis

A significant application of this compound is in the synthesis of cyclic dinucleotides (CDNs), which are potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection, as well as cellular damage, and initiates an immune response.[6] Activation of STING by synthetic CDNs has emerged as a promising strategy in cancer immunotherapy.[1][8] The mild deprotection conditions afforded by the PAc protecting group are crucial for the successful synthesis of these complex, cyclic molecules, which may not be stable under harsher conditions.

Conclusion

This compound is a highly valuable reagent for the synthesis of DNA and RNA oligonucleotides. Its key feature, the phenoxyacetyl protecting group on the deoxyadenosine base, allows for mild deprotection protocols. This characteristic is indispensable for the synthesis of sensitive and modified oligonucleotides, including cyclic dinucleotides that function as STING agonists. For researchers and professionals in drug development, the use of this compound provides a robust and reliable method to produce high-purity oligonucleotides for a wide range of cutting-edge applications.

References

- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. idtdna.com [idtdna.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. kruidbio.us [kruidbio.us]

The Cornerstone of Nucleic Acid Synthesis: A Technical Guide to the Phosphoramidite Approach

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the phosphoramidite approach to nucleic acid synthesis.

The Chemistry of Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[1][2] The synthesis proceeds in the 3' to 5' direction, the reverse of the natural enzymatic synthesis.[2] Each cycle, which adds a single nucleotide to the growing chain, consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[3]

Protecting Groups: The Key to Controlled Synthesis

To ensure the specific and sequential addition of nucleotides, various protecting groups are employed to block reactive sites on the phosphoramidite monomers and the growing oligonucleotide chain.

-

5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.[3]

-

Exocyclic Amines of Bases: Adenine, cytosine, and guanine (B1146940) are protected with base-labile groups such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu).[3][4] Thymine and uracil (B121893) do not require this protection.

-

Phosphate (B84403) Group: The non-bridging oxygen of the phosphite (B83602) triester is protected with a β-cyanoethyl group, which is removed under basic conditions during deprotection.[5]

The Four-Step Synthesis Cycle

The automated synthesis of oligonucleotides involves the sequential repetition of a four-step cycle for each nucleotide addition.

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[6] The released DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[6][7]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative, to form a highly reactive intermediate.[] This activated monomer then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage.[] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[9]

Caption: The coupling reaction in phosphoramidite synthesis.

Step 3: Capping

Although the coupling reaction is highly efficient, a small percentage of the 5'-hydroxyl groups may not react with the incoming phosphoramidite. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), a capping step is performed.[2][10] This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6][10] This renders the unreacted chains inert to further elongation.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[11] This stabilized phosphate backbone is analogous to the natural phosphodiester linkage in DNA and RNA.

Quantitative Data in Phosphoramidite Synthesis

The overall yield and purity of the final oligonucleotide product are highly dependent on the efficiency of each step in the synthesis cycle.

| Parameter | Typical Value | Factors Influencing Efficiency |

| Coupling Efficiency | >99% (ideally 99.5% or higher)[9][12] | Purity of phosphoramidites and reagents, absence of moisture, activator type and concentration, coupling time.[13][14] |

| Capping Efficiency | Approaching 100% | Reagent concentration and reaction time. |

| Oxidation Efficiency | Approaching 100% | Oxidizing agent concentration and reaction time. |

| Overall Yield | Dependent on oligo length and coupling efficiency (Yield = (Coupling Efficiency)^n, where n is the number of couplings)[6] | Length of the oligonucleotide, stepwise coupling efficiency, and losses during post-synthesis processing. |

Experimental Protocols

Automated Oligonucleotide Synthesis

Objective: To synthesize a custom oligonucleotide sequence on an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled-pore glass (CPG) column with the first nucleoside pre-attached

-

Phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile for washing

Procedure:

-

Install the CPG column and reagent bottles on the synthesizer.

-

Enter the desired oligonucleotide sequence into the synthesizer's software.

-

Initiate the synthesis program. The instrument will automatically perform the four-step cycle for each nucleotide addition:

-

Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile. The trityl cation absorbance is measured to monitor coupling efficiency.

-

Coupling: The specified phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. The column is then washed with acetonitrile.

-

Capping: The capping reagents are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column to stabilize the phosphite triester linkage. The column is then washed with acetonitrile.

-

-

The cycle is repeated until the full-length oligonucleotide is synthesized.

-

The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").[11]

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

-

CPG column containing the synthesized oligonucleotide

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)[4]

-

Heating block or oven

Procedure:

-

Remove the CPG column from the synthesizer.

-

Attach a syringe to each end of the column.

-

Push the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) back and forth through the column for approximately 1-2 hours at room temperature to cleave the oligonucleotide from the support.[12]

-

Collect the solution containing the oligonucleotide in a screw-cap vial.

-

Heat the sealed vial at a specified temperature and duration (e.g., 55°C for 8-16 hours for standard protecting groups) to remove the protecting groups from the nucleobases and the phosphate backbone.[4]

-

Cool the vial and evaporate the solution to dryness using a centrifugal evaporator.

Oligonucleotide Purification by HPLC

Objective: To purify the full-length oligonucleotide from shorter failure sequences.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase HPLC column (e.g., C8 or C18)[15]

-

Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[15]

-

Mobile Phase B: e.g., Acetonitrile

-

Crude, deprotected oligonucleotide sample

Procedure:

-

Dissolve the dried oligonucleotide pellet in Mobile Phase A.

-

Inject the sample onto the HPLC column.

-

Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% Mobile Phase B over 30 minutes).[15]

-

Monitor the elution profile at 260 nm. The full-length product, especially if DMT-on, will be the most hydrophobic and typically the last major peak to elute.[15]

-

Collect the fractions corresponding to the desired peak.

-

Evaporate the solvent from the collected fractions.

-

Desalt the purified oligonucleotide to remove the ion-pairing reagent.

Logical Workflow for Oligonucleotide Synthesis and Application

Caption: Logical workflow from design to application of synthetic oligonucleotides.

Conclusion

The phosphoramidite approach to nucleic acid synthesis is a robust and highly optimized chemical process that has been instrumental in advancing molecular biology and drug development. A thorough understanding of the underlying chemistry, adherence to detailed experimental protocols, and careful monitoring of quantitative parameters are essential for the successful synthesis of high-quality oligonucleotides. As the demand for synthetic nucleic acids in research and therapeutic applications continues to grow, the principles and techniques outlined in this guide will remain fundamental to the field.

References

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 9. sg.idtdna.com [sg.idtdna.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. atdbio.com [atdbio.com]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

Phenoxyacetyl (PAc) as a Mild Protecting Group for 2'-deoxyadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase oligonucleotide synthesis. For the exocyclic amine of 2'-deoxyadenosine (B1664071) (dA), the phenoxyacetyl (PAc) group offers a compelling alternative to the traditional benzoyl (Bz) protection, particularly when synthesizing oligonucleotides containing base-labile modifications. This technical guide provides a comprehensive overview of the use of PAc-dA, including its synthesis, incorporation into oligonucleotides, and deprotection, supported by quantitative data and detailed experimental protocols.

Introduction

The phenoxyacetyl (PAc) group is an acyl-based protecting group that can be removed under significantly milder basic conditions than the standard benzoyl (Bz) group. This property is crucial for the synthesis of oligonucleotides modified with sensitive moieties, such as certain fluorescent dyes (e.g., TAMRA, HEX, Cy5), which would be degraded by the harsh conditions required to remove the Bz group (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for extended periods)[1]. The use of PAc-dA, in conjunction with other mild protecting groups for dC (acetyl, Ac) and dG (isopropyl-phenoxyacetyl, iPr-Pac), enables a "mild deprotection" strategy, preserving the integrity of the final product[1][2].

Synthesis of N⁶-Phenoxyacetyl-2'-deoxyadenosine (PAc-dA) and its Phosphoramidite (B1245037)

The preparation of PAc-dA and its subsequent conversion to the phosphoramidite are critical first steps for its use in oligonucleotide synthesis.

Synthesis of N⁶-Phenoxyacetyl-2'-deoxyadenosine

Two primary methods have been reported for the acylation of the N⁶-amino group of 2'-deoxyadenosine.

Method 1: Khorana's Classical Procedure

This method utilizes phenoxyacetic anhydride (B1165640) for the acylation.

-

Protocol:

-

Suspend 2'-deoxyadenosine in a suitable solvent (e.g., pyridine).

-

Add a molar excess of phenoxyacetic anhydride.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by silica (B1680970) gel chromatography.

-

-

Reported Yield: 65%[3]

Method 2: Milder Acylating Agent

This improved method uses a milder acylating agent generated in situ from phenoxyacetyl chloride and 1-hydroxybenzotriazole (B26582).

-

Protocol:

-

Dissolve 1-hydroxybenzotriazole in a suitable solvent (e.g., pyridine).

-

Add phenoxyacetyl chloride and stir to form the active ester.

-

Add 2'-deoxyadenosine to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the product by silica gel chromatography.

-

-

Reported Yield: 80%[3]

Phosphitylation of PAc-dA

To be used in an automated DNA synthesizer, the 3'-hydroxyl group of PAc-dA must be converted to a phosphoramidite. This is achieved through a phosphitylation reaction.

-

General Protocol:

-

The 5'-hydroxyl group is first protected with a dimethoxytrityl (DMT) group.

-

The 5'-O-DMT-N⁶-PAc-dA is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added.

-

The phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added dropwise at 0°C.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the product is purified by silica gel chromatography to yield the PAc-dA-CE phosphoramidite.

-

Oligonucleotide Synthesis using PAc-dA Phosphoramidite

The PAc-dA phosphoramidite is incorporated into a growing oligonucleotide chain using the standard phosphoramidite cycle on an automated DNA synthesizer. No significant changes to the standard coupling protocols are generally required[4][5].

Key Steps in the Synthesis Cycle

1. Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction. The stability of N⁶-phenoxyacetyl-deoxyadenosine to depurination under these acidic conditions has been shown to be favorable compared to the classic N⁶-benzoyl protected adenine[6][7].

2. Coupling: The PAc-dA phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling efficiency for phosphoramidites is typically very high, exceeding 99%[7]. While specific quantitative data for PAc-dA is not extensively published, its routine use and commercial availability suggest a similarly high coupling efficiency under standard conditions.

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. When using the UltraMILD monomer set (PAc-dA, Ac-dC, iPr-Pac-dG), it is recommended to use a capping solution containing phenoxyacetic anhydride (Pac₂O) instead of acetic anhydride to avoid the exchange of the iPr-Pac group on dG with an acetyl group[5].

4. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

Deprotection of PAc-Protected Oligonucleotides

The key advantage of the PAc group is its lability under mild basic conditions, allowing for the deprotection of oligonucleotides with sensitive labels. Several protocols can be employed.

Deprotection Protocols

| Reagent(s) | Temperature | Time | Notes |

| 30% Ammonium Hydroxide | Room Temperature | 2 hours | Sufficient for UltraMILD monomers (PAc-dA, Ac-dC, iPr-Pac-dG) when UltraMILD Cap A is used[1][6]. |

| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | An even milder condition suitable for very sensitive labels[1][6][8]. For oligonucleotides with high dG content, overnight reaction is recommended[4]. |

| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 °C | 5-10 minutes | "UltraFAST" deprotection. Requires the use of Ac-dC to avoid base modification[1][8][9]. |

Deprotection Kinetics: PAc vs. Other Protecting Groups

A study on the cleavage rates of various N-acyl protecting groups from 2'-deoxyribonucleosides provided the following half-life (t₁/₂) data under different deprotection conditions.

| Protecting Group | Aqueous Methylamine (t₁/₂) | 2.0 M Ethanolic Ammonia (B1221849) (t₁/₂) | 0.05 M K₂CO₃ in Methanol (t₁/₂) |

| dA(PAc) | < 30 s | 7 min | 3 min |

| dA(Bz) | 36 min | > 2 h (trace cleavage) | > 2 h (~20% cleavage) |

| dC(Ac) | < 30 s | > 2 h (trace cleavage) | < 30 s |

| dG(iBu) | 18 min | > 2 h (trace cleavage) | 75 min |

| Data adapted from a study on deprotection kinetics. Note that conditions may vary from standard oligonucleotide deprotection protocols. |

These data clearly illustrate the significantly faster deprotection of the PAc group compared to the standard Bz group under various basic conditions.

Experimental Workflow

The following diagram illustrates the complete workflow from the protected nucleoside to the final deprotected oligonucleotide.

Conclusion

The phenoxyacetyl protecting group for 2'-deoxyadenosine provides a robust and reliable option for the synthesis of modified oligonucleotides that are sensitive to standard deprotection conditions. Its rapid removal under mild basic conditions, favorable stability during synthesis, and compatibility with standard phosphoramidite chemistry make PAc-dA an invaluable tool for researchers and professionals in drug development and molecular biology. The use of PAc-dA, as part of a mild deprotection strategy, expands the repertoire of chemical modifications that can be incorporated into synthetic oligonucleotides, thereby enabling the development of novel diagnostics and therapeutics.

References

- 1. glenresearch.com [glenresearch.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dA (Pac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction